molecular formula C18H18F3NO5S B2975689 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine CAS No. 1704636-01-0

4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine

Cat. No.: B2975689
CAS No.: 1704636-01-0
M. Wt: 417.4
InChI Key: JOXMGRPEKMFDPO-UHFFFAOYSA-N
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Description

4-[(Furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a methanesulfonyl group, a trifluoromethoxybenzoyl group, and a piperidine ring, making it a molecule of interest for its unique chemical properties and potential biological activities.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving sulfonyl and trifluoromethoxy groups.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethanesulfonyl intermediate: This step involves the reaction of furan with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with piperidine: The furan-2-ylmethanesulfonyl intermediate is then reacted with piperidine under suitable conditions to form the piperidine derivative.

    Introduction of the trifluoromethoxybenzoyl group: The final step involves the acylation of the piperidine derivative with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-[(furan-2-yl)methyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine is not well-documented. based on its structure, it is likely to interact with biological targets through:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

    Modulation of signaling pathways: It may influence cellular signaling pathways involving sulfonyl and trifluoromethoxy groups.

Comparison with Similar Compounds

Similar Compounds

    4-[(furan-2-yl)methanesulfonyl]piperidine: Lacks the trifluoromethoxybenzoyl group.

    1-[4-(trifluoromethoxy)benzoyl]piperidine: Lacks the furan-2-ylmethanesulfonyl group.

    4-[(furan-2-yl)methanesulfonyl]-1-benzoylpiperidine: Lacks the trifluoromethoxy group.

Uniqueness

4-[(Furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine is unique due to the presence of both the furan-2-ylmethanesulfonyl and trifluoromethoxybenzoyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO5S/c19-18(20,21)27-14-5-3-13(4-6-14)17(23)22-9-7-16(8-10-22)28(24,25)12-15-2-1-11-26-15/h1-6,11,16H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXMGRPEKMFDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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